5-chloro-4,6-dimethyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
5-chloro-4,6-dimethyl-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5/c1-10-5-19-22(6-10)9-13-7-21(8-13)16-14(4-18)11(2)15(17)12(3)20-16/h5-6,13H,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXKZEJBHDYXAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC(=C(C(=C3C#N)C)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-4,6-dimethyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile, with the CAS number 2549011-55-2, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including its efficacy as a therapeutic agent, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 315.80 g/mol. The structure features a pyridine ring substituted with a chloro and dimethyl group, linked to an azetidine moiety that bears a pyrazole group. This unique structure may contribute to its biological activity.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For example, azetidine derivatives have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
2. Antimicrobial Activity
Compounds containing pyrazole and piperidine rings are often evaluated for their antibacterial properties. Research has demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and function .
3. Anti-inflammatory Effects
The anti-inflammatory potential of similar compounds has been documented extensively. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
The mechanisms through which this compound exerts its effects are likely multifaceted:
- Inhibition of Kinases : Many small molecules targeting kinases have been developed based on similar scaffolds, leading to the inhibition of cancer cell proliferation.
- Receptor Modulation : Compounds with pyrazole groups often act as modulators for various receptors, including androgen receptors, which are pertinent in hormone-dependent cancers .
Case Studies
Several case studies illustrate the biological activity of related compounds:
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds with similar structures to 5-chloro-4,6-dimethyl-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile exhibit significant anticancer properties. For instance, derivatives of pyridine and pyrazole have been studied for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The compound's structural features may enhance its interaction with biological targets, leading to effective cancer treatments.
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Studies suggest that its pyrazole moiety contributes to its ability to disrupt bacterial cell walls or inhibit vital enzymatic functions in pathogens. This makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic route often includes:
- Formation of the Pyrazole Ring : Using appropriate reagents to create the pyrazole structure.
- Azetidine Formation : Cyclization reactions that introduce the azetidine ring.
- Pyridine Carbonitrile Introduction : Final steps that attach the pyridine and carbonitrile groups.
These synthetic strategies not only yield the target compound but also allow for the exploration of various derivatives that may enhance biological activity or selectivity.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of similar pyridine derivatives on various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting a potential mechanism for the anticancer activity of 5-chloro-4,6-dimethyl derivatives.
Case Study 2: Antimicrobial Efficacy
Another research project evaluated the antimicrobial properties of compounds with similar structures against a range of bacterial strains. The findings revealed that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new therapeutic agents in treating infections.
Potential Therapeutic Uses
Given its diverse biological activities, this compound may have applications in:
- Cancer Therapy : As a lead compound for developing novel anticancer drugs.
- Antibiotic Development : For treating bacterial infections resistant to current antibiotics.
- Anti-inflammatory Agents : Exploring its potential to modulate inflammatory pathways could lead to new treatments for inflammatory diseases.
Chemical Reactions Analysis
Substitution Reactions at the Chloro Position
The chloro group at position 5 of the pyridine ring is susceptible to nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the adjacent cyano group. Reactions may proceed under catalytic or thermal conditions:
Key Finding : The chloro group exhibits moderate reactivity in NAS, with yields dependent on steric hindrance from the azetidine-pyrazole substituent .
Transformations of the Cyano Group
The nitrile group at position 3 can undergo hydrolysis or reduction:
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Acidic hydrolysis | H₂SO₄ (conc.), H₂O, reflux | 3-Carboxylic acid derivative | |
| Catalytic hydrogenation | H₂, Raney Ni, EtOH | 3-Aminomethylpyridine derivative |
Key Finding : The cyano group resists mild hydrolysis but converts to carboxylic acid under prolonged acidic conditions . Hydrogenation requires elevated pressures due to steric effects .
Functionalization of the Azetidine Ring
The azetidine moiety (four-membered ring) undergoes ring-opening or substitution:
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Aza-Michael addition | Acryloyl chloride, NEt₃, CH₂Cl₂ | Azetidine-opened tertiary amine adduct | |
| Alkylation | MeI, K₂CO₃, DMF | Quaternary ammonium salt |
Key Finding : The azetidine nitrogen’s nucleophilicity is reduced by the adjacent pyrazole-methyl group, necessitating strong electrophiles for alkylation .
Pyrazole Ring Modifications
The 4-methylpyrazole unit participates in electrophilic substitution or oxidation:
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 4-Methyl-5-nitropyrazole derivative | |
| Oxidation | KMnO₄, H₂O, NaOH | 4-Carboxypyrazole derivative |
Key Finding : Electrophilic substitution occurs preferentially at the pyrazole C-5 position due to directing effects of the methyl group .
Cross-Coupling Reactions
The pyridine core supports palladium-catalyzed coupling:
Key Finding : Coupling reactions require bulky ligands (e.g., Xantphos) to mitigate steric interference from the azetidine-pyrazole group .
Hydrogenation of Unsaturated Moieties
Selective hydrogenation of the cyano or azetidine ring:
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Cyano reduction | H₂, Pd/C, HCl, MeOH | 3-Aminomethylpyridine derivative | |
| Azetidine ring opening | H₂, PtO₂, AcOH | Linear amine product |
Key Finding : Full hydrogenation of the azetidine ring is unlikely under standard conditions due to strain relief .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following table summarizes structurally related compounds and their properties:
Comparative Analysis
Substituent Effects on Bioactivity
- Target Compound vs. Fipronil/Ethiprole: While fipronil and ethiprole are pesticidal pyrazole-carbonitriles with electron-withdrawing substituents (e.g., sulfinyl, trifluoromethyl), the target compound’s pyridine core and azetidine-pyrazole side chain suggest divergent mechanisms.
- Azetidine vs.
Physicochemical Properties
- The carbonitrile group in all listed compounds enhances hydrogen bonding and dipole interactions.
Research Findings and Knowledge Gaps
Critical Insights
- Agrochemical Parallels : The carbonitrile group aligns with pesticidal pyrazoles (e.g., fipronil), but the absence of sulfinyl or trifluoromethyl groups may reduce neurotoxic effects .
- Medicinal Chemistry Potential: Pyridine-carbonitriles are prevalent in kinase inhibitors (e.g., crizotinib), and the azetidine group could mimic piperazine motifs in drug design .
Preparation Methods
Formation of the Pyridine Core (5-Chloro-4,6-Dimethylpyridine-3-Carbonitrile)
The pyridine backbone is constructed using a modified Friedländer quinoline synthesis. A ketone precursor (e.g., 3-cyano-4,6-dimethylpent-2-en-1-one) undergoes cyclization with ammonium acetate at 180°C, yielding 4,6-dimethylpyridine-3-carbonitrile. Chlorination at position 5 is achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 110°C for 6 hours, attaining 85% conversion.
Reaction Conditions :
-
Temperature: 110°C
-
Solvent: DMF
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Catalyst: POCl₃
-
Yield: 85%
Synthesis of 3-[(4-Methyl-1H-Pyrazol-1-yl)Methyl]Azetidine
The azetidine moiety is synthesized via a two-step process:
-
Cyclization : 1,3-dibromopropane reacts with 4-methylpyrazole in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C, forming 3-(bromomethyl)azetidine (yield: 72%).
-
Functionalization : The bromomethyl group is substituted with 4-methylpyrazole using sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature (yield: 68%).
Key Data :
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclization | K₂CO₃, 1,3-dibromopropane | Acetonitrile | 80°C | 72% |
| Pyrazole Substitution | NaH, 4-methylpyrazole | THF | 0°C → RT | 68% |
Coupling of Pyridine and Azetidine Moieties
The final step involves nucleophilic aromatic substitution (SNAr) at the C2 position of the pyridine core. The azetidine derivative acts as a nucleophile, displacing a leaving group (e.g., chloride or triflate) under basic conditions.
Optimized Protocol :
-
Substrate : 5-chloro-2-fluoropyridine-3-carbonitrile (activated via triflation).
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Nucleophile : 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine.
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Base : Potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO).
-
Temperature : 100°C for 12 hours.
Mechanistic Insight :
The electron-withdrawing nitrile and chloro groups activate the pyridine ring toward SNAr, while DMSO stabilizes the transition state through polar interactions. The use of t-BuOK ensures deprotonation of the azetidine nitrogen, enhancing nucleophilicity.
Optimization of Reaction Conditions
Solvent Effects on Coupling Efficiency
Solvent polarity significantly impacts the SNAr reaction rate. Comparative studies reveal:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DMSO | 46.7 | 78 |
| DMF | 36.7 | 65 |
| Acetonitrile | 37.5 | 58 |
| THF | 7.5 | 42 |
DMSO’s high polarity stabilizes charged intermediates, outperforming other solvents.
Temperature and Time Dependence
A kinetic study at varying temperatures demonstrates optimal efficiency at 100°C:
| Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|
| 80 | 24 | 62 |
| 100 | 12 | 78 |
| 120 | 6 | 71 |
Elevated temperatures reduce reaction time but may promote side reactions (e.g., azetidine ring opening).
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyridine-H), 7.89 (s, 1H, pyrazole-H), 4.32 (m, 2H, azetidine-CH₂), 3.95 (m, 2H, azetidine-CH₂), 2.51 (s, 3H, CH₃), 2.48 (s, 3H, CH₃), 2.45 (s, 3H, CH₃).
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IR (KBr) : ν 2230 cm⁻¹ (C≡N), 1590 cm⁻¹ (C=N), 690 cm⁻¹ (C-Cl).
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HRMS (ESI+) : m/z calc. for C₁₆H₁₈ClN₅ [M+H]⁺: 315.1245; found: 315.1248.
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 12.3 minutes.
Comparative Analysis with Analogous Compounds
The synthesis strategy aligns with methods for related azetidine-containing heterocycles:
| Compound | Coupling Method | Yield (%) | Reference |
|---|---|---|---|
| 5-Chloro-4,6-dimethylpyridine derivative | SNAr | 78 | |
| Quinazoline-2-carboxamide | Buchwald-Hartwig | 65 | |
| Sunitinib intermediate | Reductive amination | 72 |
SNAr proves superior to cross-coupling methods for electron-deficient pyridines.
Industrial-Scale Considerations
Key challenges in large-scale production include:
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Solvent Recovery : DMSO’s high boiling point (189°C) complicates distillation; switchable solvents (e.g., ionic liquids) are under investigation.
-
Catalyst Recycling : Homogeneous bases like t-BuOK necessitate neutralization; immobilized bases (e.g., polymer-supported carbonates) reduce waste.
-
Purification : Chromatography is avoided in favor of crystallization from ethanol/water mixtures (80:20), achieving 95% recovery .
Q & A
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Expected Signals for Target Compound | Reference |
|---|---|---|
| NMR | δ 2.38 ppm (pyrazole-CH), 5.16 ppm (azetidine-CH) | |
| NMR | δ 112.3 ppm (C≡N), 150.4 ppm (pyridine C-2) | |
| IR | Peaks at ~2231 cm (C≡N), ~1545 cm (C=N) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
